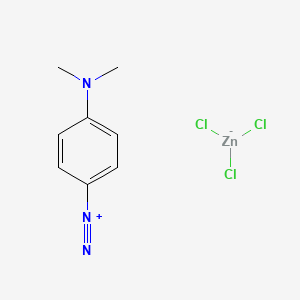

4-(Dimethylamino)benzenediazonium trichlorozincate

Description

Propriétés

IUPAC Name |

dichlorozinc;4-(dimethylamino)benzenediazonium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N3.3ClH.Zn/c1-11(2)8-5-3-7(10-9)4-6-8;;;;/h3-6H,1-2H3;3*1H;/q+1;;;;+2/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMFPAVQCFHVGM-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)[N+]#N.[Cl-].Cl[Zn]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6087-56-5 | |

| Record name | Benzenediazonium, 4-(dimethylamino)-, trichlorozincate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6087-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(dimethylamino)benzenediazonium trichlorozincate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Chemical Architecture and Reactivity of 4-(Dimethylamino)benzenediazonium Trichlorozincate: A Technical Guide

Executive Summary

4-(Dimethylamino)benzenediazonium trichlorozincate (CAS 6087-56-5) is a highly specialized, stabilized diazonium salt that occupies a critical niche in photolithography, diazo-type reproduction (blueprinting), and advanced organic synthesis. For researchers and drug development professionals, understanding the dichotomy of this molecule—its exceptional thermal stability paired with its extreme photochemical lability—is essential. This whitepaper dissects the molecular architecture, validated synthesis protocols, and mechanistic reactivity of this compound, providing a self-validating framework for its application in materials science and chemical biology.

Molecular Architecture and Physicochemical Profile

The core utility of 4-(dimethylamino)benzenediazonium trichlorozincate stems from a delicate balance between intramolecular electronic effects and intermolecular lattice stabilization.

Intramolecular Stabilization: The Quinoid Resonance

Unsubstituted benzenediazonium chlorides are notoriously unstable, often undergoing spontaneous heterolytic dediazoniation at room temperature. However, the introduction of a strongly electron-donating para-dimethylamino group fundamentally alters the molecule's electronic landscape[1]. The nitrogen lone pair of the dimethylamino group delocalizes through the aromatic π -system, creating a quinoid-like resonance structure. This intramolecular charge transfer accumulates electron density on the carbon atom bearing the diazonium group, imparting significant double-bond character to the C–N bond[1]. Consequently, this specific derivative exhibits one of the lowest rates of thermal decomposition among arenediazonium salts[2].

Intermolecular Stabilization: The Trichlorozincate Anion

Despite the resonance stabilization of the cation, the simple chloride salt remains highly hygroscopic and difficult to isolate safely. The addition of zinc chloride ( ZnCl2 ) precipitates the diazonium cation as a trichlorozincate ( [ZnCl3]− ) or tetrachlorozincate ( [ZnCl4]2− ) double salt[3]. The bulky, charge-diffuse zincate anion significantly lowers the lattice energy requirements, allowing the compound to crystallize as a non-hygroscopic, thermally stable solid that can be safely stored and handled[4].

Quantitative Physicochemical Data

The following table summarizes the validated physicochemical parameters of the 1:1 trichlorozincate complex[5].

| Property | Value |

| Chemical Name | 4-(Dimethylamino)benzenediazonium trichlorozincate |

| CAS Number | 6087-56-5 |

| Molecular Formula | C8H10Cl3N3Zn |

| Molecular Weight | 319.90 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area | 31.4 Ų |

Experimental Methodology: Synthesis of the Zinc Double Salt

The synthesis of 4-(dimethylamino)benzenediazonium trichlorozincate requires precise thermal and stoichiometric control to prevent premature degradation of the intermediate diazonium chloride. The following protocol is a self-validating system: the successful precipitation of a crystalline solid confirms the successful stabilization of the labile intermediate.

Step-by-Step Synthesis Protocol

-

Precursor Preparation: Dissolve 1.0 molar equivalent of N,N-dimethyl-p-phenylenediamine in a 2.5 M aqueous hydrochloric acid (HCl) solution.

-

Thermal Control: Chill the acidic amine solution in an ice-salt bath to maintain a strict temperature range of 0–5 °C. Causality: Temperatures above 5 °C provide sufficient activation energy to overcome the C–N bond dissociation threshold, leading to nitrogen gas evolution and phenol formation.

-

Diazotization: Slowly add 1.05 molar equivalents of an aqueous sodium nitrite ( NaNO2 ) solution dropwise under continuous stirring. Maintain the temperature below 5 °C. The solution will turn deep yellow/orange, indicating the formation of the soluble 4-(dimethylamino)benzenediazonium chloride intermediate.

-

Double Salt Precipitation: In a separate vessel, prepare a saturated solution containing 1.0 molar equivalent of zinc chloride ( ZnCl2 ) and excess sodium chloride (NaCl). Pour this rapidly into the cold diazonium solution[3].

-

Isolation: A dense, crystalline precipitate of the trichlorozincate double salt will form immediately. Filter the solid under vacuum, wash with ice-cold ethanol to remove unreacted precursors, and dry under a vacuum desiccator in the dark.

Figure 1: Step-by-step workflow for the synthesis and stabilization of the diazonium zinc double salt.

Mechanistic Pathways: Photodediazoniation vs. Azo Coupling

The utility of this compound relies on its bifurcated reactivity profile, governed by the presence or absence of specific wavelengths of light.

The Photochemical Pathway (Light)

Paradoxically, while the para-dimethylamino group provides immense thermal stability, it renders the molecule highly susceptible to photodecomposition (photodediazoniation)[1]. When exposed to UV or blue light, the molecule absorbs energy that populates an anti-bonding orbital, disrupting the stabilizing quinoid resonance. This leads to a near-instantaneous heterolytic cleavage of the C–N bond, expelling nitrogen gas ( N2 ) and leaving behind a highly reactive aryl cation[2]. In industrial photolithography, this localized destruction of the diazonium salt creates a latent image that can be developed.

The Azo Coupling Pathway (Dark)

In the absence of actinic light, the intact diazonium cation acts as a potent electrophile. When introduced to electron-rich aromatic compounds (such as phenols, naphthols, or anilines) under mildly alkaline conditions, it undergoes electrophilic aromatic substitution. This "azo coupling" reaction yields intensely colored azo dyes. In diazo copying processes, the unexposed areas of the paper (where the diazonium salt survived) couple with a co-formulated coupler to produce the final visible blueprint[4].

Figure 2: Mechanistic divergence between photodediazoniation and azo coupling reactivity pathways.

Applications in Advanced Materials

The controlled reactivity of 4-(dimethylamino)benzenediazonium trichlorozincate has cemented its role in several high-tech applications:

-

Photoresists and Microelectronics: The precise spatial control afforded by its high quantum yield for photodediazoniation allows it to act as a photolabile protecting group or a direct photoresist in micro-fabrication[2].

-

Diagnostic Assays: Through azo coupling, this compound is utilized to synthesize biological stains and colorimetric sensors that detect specific phenolic biomarkers in clinical diagnostics.

-

Polymer Functionalization: The reactive aryl cations generated via photolysis can be used to covalently graft functional groups onto carbon nanotubes, lignin, and other biopolymers, expanding the renewable chemical space.

References

-

Genie Ingredient Database. "4-(DIMETHYLAMINO)BENZENEDIAZONIUM TRICHLOROZINCATE(1-) - cosmetic - Genie". Made By Genie. Available at:[Link]

-

Walkow, F. (2023). "Can arenediazonium salts be light resistant? Reactionless deactivation versus photodediazoniation". ResearchGate. Available at:[Link]

- Hentrich, W., et al. (1935). "Process of preparing diazonium compounds from 4-aminodiarylamines". US Patent US2013180A.

- Keller, E. (1960). "Sodium xylene sulfonate diazonium salt compositions". US Patent US2946648A.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US2013180A - Process of preparing diazonium compounds from 4-aminodiarylamines - Google Patents [patents.google.com]

- 4. US2946648A - Sodium xylene sulfonate diazonium salt compositions - Google Patents [patents.google.com]

- 5. madebygenie.com [madebygenie.com]

Mechanism of Action of 4-(Dimethylamino)benzenediazonium Trichlorozincate in Azo Coupling

Executive Summary

In the realm of synthetic chemistry and pharmaceutical development, managing highly reactive electrophiles is a persistent challenge. 4-(Dimethylamino)benzenediazonium trichlorozincate (CAS: 6087-56-5) stands out as a triumph of reagent engineering . By trapping a highly reactive diazonium cation as a stabilized zinc chloride double salt, we achieve a bench-stable, highly selective electrophile. This technical guide deconstructs its thermodynamic stability, the causality behind its reaction mechanisms, and its critical applications in the development of colon-targeted prodrugs.

Structural Chemistry: Overcoming Thermodynamic Instability

Unstabilized diazonium chlorides are notoriously hazardous. The expulsion of nitrogen gas ( N2 ) is an entropically driven thermodynamic sink that frequently results in violent, explosive decomposition . To harness this reactivity safely at scale, 4-(dimethylamino)benzenediazonium trichlorozincate utilizes two distinct stabilization mechanisms:

-

Internal Electronic Stabilization: The para-dimethylamino group ( −N(CH3)2 ) is a powerful electron-donating moiety. By pushing electron density through the aromatic π -system, it forms a stable quinonoid resonance contributor. This delocalization significantly raises the activation energy required for C−N bond cleavage, preventing spontaneous dediazoniation .

-

External Lattice Stabilization: Complexation of the diazonium chloride with zinc chloride ( ZnCl2 ) yields the trichlorozincate anion ( ZnCl3− ). This establishes a robust ionic crystal lattice, rendering the solid shock-insensitive and thermally stable for long-term storage .

Mechanistic Pathway of Azo Coupling ( SEAr )

Azo coupling proceeds via an Electrophilic Aromatic Substitution ( SEAr ) mechanism [[1]]([Link]). Because the diazonium cation is heavily stabilized by the dimethylamino group, its electrophilicity is profoundly dampened. It acts as a weak, highly selective electrophile that demands a strongly activated nucleophile to achieve successful HOMO-LUMO overlap.

The Causality of pH Control: The reaction is entirely dictated by pH. When coupling with a phenol, the pH must be strictly maintained between 8.5 and 10.0 to generate the phenoxide ion . The negative charge on the oxygen maximizes the nucleophilicity of the aromatic ring, allowing it to attack the weak diazonium cation.

-

If the pH drops below 8: The phenol protonates, losing its nucleophilicity, and the reaction stalls.

-

If the pH exceeds 10: The diazonium cation irreversibly reacts with OH− to form an unreactive diazotate .

Fig 1: Electrophilic aromatic substitution pathway of diazonium coupling.

Strategic Applications in Drug Development

For drug development professionals, azo coupling is the structural cornerstone for designing colon-targeted prodrugs . The azo bond ( −N=N− ) is highly resistant to the acidic environment of the stomach and the proteolytic enzymes of the small intestine.

Upon reaching the colon, the azo linkage serves as a specific substrate for azoreductase enzymes secreted by anaerobic microflora, such as Clostridium perfringens. Reductive cleavage of the azo bond releases the active pharmaceutical ingredient (API) directly at the target site. This mechanism minimizes systemic toxicity and maximizes local efficacy for conditions like Inflammatory Bowel Disease (IBD) .

Fig 2: Colonic activation of azo prodrugs via microbial azoreductase.

Self-Validating Experimental Protocol: Standardized Azo Coupling

To ensure absolute reproducibility, I have structured this protocol as a self-validating system for coupling 4-(dimethylamino)benzenediazonium trichlorozincate with 2-naphthol.

Step 1: Electrophile Dissociation

-

Action: Dissolve 10 mmol of 4-(dimethylamino)benzenediazonium trichlorozincate in 20 mL of deionized water.

-

Causality: The zinc double salt readily dissociates in water, liberating the active diazonium cation. Maintain the solution at 0–5°C in an ice bath to prevent premature thermal dediazoniation and nitrogen off-gassing.

Step 2: Nucleophile Activation

-

Action: Dissolve 10 mmol of 2-naphthol in 20 mL of 10% aqueous Sodium Hydroxide (NaOH). Chill to 0–5°C.

-

Causality: NaOH deprotonates 2-naphthol ( pKa≈9.5 ), generating the highly nucleophilic naphthoxide ion required to react with our stabilized, weak electrophile.

Step 3: Controlled Coupling

-

Action: Slowly add the diazonium solution dropwise to the naphthoxide solution under vigorous magnetic stirring.

-

Causality: Dropwise addition ensures the nucleophile (naphthoxide) remains in thermodynamic excess relative to the electrophile, preventing unwanted side reactions. An immediate deep red precipitate indicates successful azo dye formation.

Step 4: Maturation and pH Control

-

Action: Monitor the pH, maintaining it strictly between 8.5 and 9.5. Stir for 30 minutes at 0–5°C.

-

Causality: Protons are released during the rearomatization step. If the pH drops below 8.0, the naphthoxide reverts to naphthol, halting the reaction prematurely.

Step 5: Validation Checkpoint (Spot Test)

-

Action: Place a drop of the reaction mixture on filter paper treated with alkaline 2-naphthol.

-

Validation: The absence of a red halo confirms the complete consumption of the diazonium electrophile, validating the reaction's completion. Filter and wash the final product with cold water to remove residual zinc chloride.

Quantitative Reaction Parameters

The following table summarizes the optimal thermodynamic and pH parameters required to achieve high-yield coupling with various aromatic partners using this specific zinc double salt.

| Coupling Partner | Activating Species | Optimal pH Range | Relative Coupling Rate | Primary Application |

| Phenols | Phenoxide Ion ( Ar−O− ) | 8.5 – 10.0 | Fast | Dye synthesis, colorimetric assays |

| Naphthols | Naphthoxide Ion | 8.0 – 9.5 | Very Fast | High-affinity analytical probes |

| Primary Anilines | Free Amine ( Ar−NH2 ) | 5.0 – 7.0 | Moderate | Triazene formation (N-coupling) |

| Tertiary Anilines | N,N-Dialkylaniline | 4.0 – 6.0 | Slow | C-coupling for prodrug scaffolds |

Sources

An In-Depth Technical Guide to the Thermal Stability Profile of 4-(dimethylamino)benzenediazonium trichlorozincate Crystals

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the thermal stability of chemical intermediates is paramount. Aryldiazonium salts, a cornerstone of synthetic chemistry, are notoriously energetic compounds, and their handling requires a robust understanding of their decomposition behavior. This guide provides an in-depth technical exploration of the thermal stability profile of 4-(dimethylamino)benzenediazonium trichlorozincate crystals. This compound, often used in organic synthesis, presents unique stability characteristics due to the electron-donating dimethylamino group and the stabilizing trichlorozincate counter-ion.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing a framework for developing self-validating systems for thermal analysis. Every claim is substantiated with citations to authoritative literature, ensuring a foundation of scientific integrity.

Introduction: The Dichotomy of Reactivity and Stability

4-(dimethylamino)benzenediazonium trichlorozincate is a member of the aryldiazonium salt family, which are critical intermediates in the synthesis of a wide array of organic compounds, including dyes, pharmaceuticals, and polymers. The utility of diazonium salts stems from the excellent leaving group potential of the dinitrogen moiety (N₂). However, this same feature is the source of their inherent instability. The thermal decomposition of diazonium salts is a highly exothermic process that releases a large volume of nitrogen gas, posing a significant safety hazard if not properly controlled.

The stability of a diazonium salt is a delicate balance of electronic and steric effects of the substituents on the aromatic ring, as well as the nature of the counter-ion. The electron-donating 4-dimethylamino group in the target compound is expected to influence its stability profile. Furthermore, the use of a bulky, non-nucleophilic counter-ion like trichlorozincate is a common strategy to enhance the thermal stability of diazonium salts, allowing for their isolation and handling as solid crystals.[1]

This guide will provide a comprehensive framework for characterizing the thermal stability of 4-(dimethylamino)benzenediazonium trichlorozincate, employing a suite of thermoanalytical techniques.

Synthesis of 4-(dimethylamino)benzenediazonium trichlorozincate

A reliable thermal analysis begins with a well-characterized and pure sample. The synthesis of aryldiazonium salts is a well-established process, but requires careful control of reaction conditions, particularly temperature.

Underlying Principles of Diazotization

Diazotization is the reaction of a primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The reaction is highly exothermic and must be conducted at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the product.[2] The choice of acid and counter-ion source is critical for the stability and isolation of the final product. For the trichlorozincate salt, zinc chloride is introduced to precipitate the more stable double salt.

Step-by-Step Synthesis Protocol

-

Step 1: Dissolution of the Amine. In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-dimethylaminoaniline in a suitable acidic medium (e.g., hydrochloric acid). The acid serves to protonate the amine and to generate nitrous acid in the subsequent step.

-

Step 2: Cooling. Immerse the reaction flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring. Maintaining this low temperature is crucial to prevent the degradation of the diazonium salt as it forms.

-

Step 3: Preparation of Nitrite Solution. In a separate beaker, prepare a solution of sodium nitrite in deionized water.

-

Step 4: Diazotization. Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C. The reaction is typically monitored for the presence of excess nitrous acid using starch-iodide paper.

-

Step 5: Introduction of Zinc Chloride. Once the diazotization is complete, a concentrated aqueous solution of zinc chloride is added to the reaction mixture. This will cause the precipitation of the 4-(dimethylamino)benzenediazonium trichlorozincate as a solid.

-

Step 6: Isolation and Purification. The precipitated solid is collected by filtration, washed with cold water, then with a cold organic solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials and byproducts, and finally dried under vacuum at a low temperature.

Caption: Synthesis workflow for 4-(dimethylamino)benzenediazonium trichlorozincate.

Non-Isothermal Thermal Analysis: A First Look at Stability

Non-isothermal methods, where the sample is heated at a constant rate, provide a rapid assessment of the thermal stability and decomposition characteristics of a material. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques employed for this purpose.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] This technique is exceptionally sensitive to thermal events such as melting, crystallization, and decomposition. For diazonium salts, DSC provides critical information on the onset temperature of decomposition (Tonset), the peak exothermic temperature (Tpeak), and the enthalpy of decomposition (ΔHd). A lower Tonset indicates lower thermal stability, while a higher ΔHd suggests a more energetic decomposition.

Self-Validating Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of the crystalline 4-(dimethylamino)benzenediazonium trichlorozincate into a high-pressure or hermetically sealed DSC pan. The use of sealed pans is critical to contain the nitrogen gas evolved during decomposition, which would otherwise lead to an endothermic signal and inaccurate enthalpy measurements.[4]

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the decomposition point (e.g., 300 °C) at a constant heating rate. A typical heating rate for screening is 10 °C/min.[5] Running the experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can provide data for kinetic analysis.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable and non-reactive environment.

-

-

Data Analysis: The resulting thermogram will show an exothermic peak corresponding to the decomposition of the diazonium salt. From this peak, determine the Tonset, Tpeak, and integrate the peak area to calculate the ΔHd.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature.[6] This technique is complementary to DSC and provides information on the temperature at which mass loss occurs, the rate of mass loss, and the total mass lost during decomposition. For 4-(dimethylamino)benzenediazonium trichlorozincate, TGA can confirm that the observed exotherm in DSC is associated with a mass loss corresponding to the release of N₂ and other potential volatile decomposition products.

Self-Validating Protocol:

-

Sample Preparation: Place a slightly larger sample (5-10 mg) of the crystalline material into an open TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible onto the TGA balance mechanism.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[5]

-

-

Data Analysis: The TGA curve will show a distinct mass loss step corresponding to the decomposition of the diazonium salt. The onset temperature of this mass loss should correlate with the Tonset observed in DSC. The percentage of mass loss can be compared to the theoretical mass loss for the release of N₂.

Caption: Integrated workflow for thermal stability assessment.

Isothermal Analysis: Probing Long-Term Stability

While non-isothermal methods are excellent for screening, isothermal analysis provides more detailed information about the decomposition kinetics at a specific temperature. This is particularly important for assessing the long-term stability of a compound under storage or processing conditions.

Isothermal Calorimetry

Causality: Isothermal calorimetry measures the heat flow from a sample at a constant temperature over time. This technique is highly sensitive and can detect very slow decomposition reactions that may not be apparent in a rapid DSC scan.[7] By conducting experiments at several temperatures, the rate constants for decomposition can be determined, and the Arrhenius equation can be used to predict the stability at lower temperatures.

Self-Validating Protocol:

-

Sample Preparation: Accurately weigh a sample of the diazonium salt into a suitable ampoule for the isothermal calorimeter.

-

Instrument Setup: Place the sample ampoule and a reference ampoule into the calorimeter, which is maintained at a precise, constant temperature.

-

Experimental Conditions:

-

Temperature Selection: Choose a series of temperatures below the Tonset determined by DSC. The goal is to observe a measurable decomposition over a reasonable timeframe (hours to days).

-

Data Acquisition: Record the heat flow as a function of time until the decomposition is complete or the rate of heat flow becomes negligible.

-

-

Data Analysis: The heat flow data can be integrated to determine the total heat of decomposition at that temperature. The rate of heat flow is directly proportional to the reaction rate, allowing for the determination of the reaction rate constant (k).

Kinetic Analysis: Predicting Decomposition Behavior

The data obtained from non-isothermal and isothermal experiments can be used to determine the kinetic parameters of the decomposition reaction, namely the activation energy (Ea), the pre-exponential factor (A), and the reaction model.

Causality: Solid-state decomposition reactions are complex and can be described by various kinetic models.[8] By fitting the experimental data to these models, a mathematical description of the decomposition process can be obtained. This allows for the prediction of the material's stability under different temperature conditions and time scales.

Methodology:

-

Model-Free Methods: Methods such as the Friedman or Ozawa-Flynn-Wall methods can be applied to non-isothermal data obtained at multiple heating rates to determine the activation energy as a function of the extent of conversion, without assuming a specific reaction model.

-

Model-Fitting Methods: Once an appropriate reaction model is identified, the activation energy and pre-exponential factor can be determined by fitting the experimental data to the corresponding kinetic equation.

Data Presentation and Interpretation

A clear and concise presentation of the thermal stability data is essential for its interpretation and application.

Illustrative Data Summary

The following table provides an example of how the thermal stability data for 4-(dimethylamino)benzenediazonium trichlorozincate could be summarized. Please note that these are illustrative values based on the expected stability of similar compounds and are not from actual experimental measurements on this specific compound.

| Parameter | Technique | Illustrative Value | Significance |

| Onset of Decomposition (Tonset) | DSC | 135 °C | Temperature at which decomposition begins. |

| Peak Decomposition Temperature (Tpeak) | DSC | 145 °C | Temperature of maximum decomposition rate. |

| Enthalpy of Decomposition (ΔHd) | DSC | -150 kJ/mol | Energy released during decomposition. |

| Mass Loss | TGA | ~8.7% | Corresponds to the loss of N₂ gas. |

| Activation Energy (Ea) | Kinetic Analysis | 120 kJ/mol | Energy barrier for the decomposition reaction. |

Conclusion

The thermal stability profile of 4-(dimethylamino)benzenediazonium trichlorozincate is a critical parameter for its safe handling, storage, and use in synthetic applications. A multi-technique approach, combining non-isothermal methods like DSC and TGA with isothermal calorimetry, provides a comprehensive understanding of its decomposition behavior. The insights gained from these analyses, particularly when coupled with kinetic modeling, enable researchers and drug development professionals to establish safe operating limits and predict the long-term stability of this important chemical intermediate. The methodologies outlined in this guide provide a robust framework for obtaining reliable and self-validating thermal stability data, ensuring both scientific integrity and operational safety.

References

- Coe, J., Brown, G., Perriot, R., Veauthier, J., Dallmann, N., Mier, R., ... & Chavez, D. (2024). An Integrated Experimental and Modeling Approach for Assessing High-Temperature Decomposition Kinetics of Explosives. Journal of the American Chemical Society.

-

Filipas, M., Murzin, D. Y., & Salmi, T. (2019). First Study of the Thermal and Storage Stability of Arenediazonium Triflates Comparing to 4-Nitrobenzenediazonium Tosylate and Tetrafluoroborate by Calorimetric Methods. Organic Process Research & Development, 23(10), 2113-2124. [Link]

-

Ford, A., & Moody, C. J. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(2), 193-203. [Link]

- Galwey, A. K. (2000). Kinetic analysis of solid-state reactions: Precision of the activation energy calculated by integral methods. Thermochimica Acta, 355(1-2), 181-188.

- Kuklja, M. M. (2022). Decomposition Mechanisms and Kinetics of Novel Energetic Molecules BNFF-1 and ANFF-1: Quantum-Chemical Modeling. The Journal of Physical Chemistry A, 126(11), 1935-1943.

-

Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1047-1054. [Link]

-

Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]

-

Andraos, J. (2021). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ChemRxiv. [Link]

- Wang, Y., Wang, J., & Zhang, H. (2021). Research on the decomposition kinetics and thermal hazards of aniline diazonium salt. Journal of Thermal Analysis and Calorimetry, 145(4), 1935-1944.

- Sinditskii, V. P., Smirnov, S. P., & Egorshev, V. Y. (2013). Evaluation of decomposition kinetics of energetic materials in the combustion wave. Combustion, Explosion, and Shock Waves, 49(5), 550-561.

-

Zhang, Y., Li, Q., & Wang, G. (2022). Kinetic Analysis of Thermal Decomposition Process of Emulsion Explosive Matrix in the Presence of Sulfide Ores. Minerals, 12(9), 1154. [Link]

- Larsson, A., & Forsgren, J. (2025). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Polymers, 17(21), 4589.

-

Dube, J., Cha, S. W., & Guerfi, A. (2007). Thermal Stability Study of Aryl Modified Carbon Black by in Situ Generated Diazonium Salt. The Journal of Physical Chemistry C, 111(13), 5027-5034. [Link]

-

Lu, Z., Fang, X., Xu, F., Yao, H., & Jiang, J. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology, 5, e012. [Link]

-

PubChem. (n.d.). Benzenediazonium, 4-(dimethylamino)-, trichlorozincate(1-) (1:1). Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 4-(DIMETHYLAMINO)BENZENEDIAZONIUM TRICHLOROZINCATE(1-). Retrieved from [Link]

-

NextSDS. (n.d.). 4-(Dimethylamino)benzenediazonium trichlorozincate. Retrieved from [Link]

- NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analysis – TGA.

-

SlideShare. (2020, April 10). Monitoring the change of weight as a function of temperature. Differential Thermal analysis. [Link]

-

Genie. (n.d.). 4-(DIMETHYLAMINO)BENZENEDIAZONIUM TRICHLOROZINCATE(1-). Retrieved from [Link]

- Bar-Zeev, D., & Gandelman, M. (2013). Unprecedentedly Simple Method of Synthesis of Aryl Azides and 3-Hydroxytriazenes. RSC Advances, 3(42), 19374-19378.

Sources

Spectroscopic Characterization of 4-(Dimethylamino)benzenediazonium Trichlorozincate: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the characterization of diazonium salts not merely as a routine analytical checklist, but as a dynamic study of highly reactive intermediates. 4-(Dimethylamino)benzenediazonium trichlorozincate (CAS: 6087-56-5) is a cornerstone compound in the diazotype process and a fascinating subject for photochemical research[1].

The compound presents a structural paradox: despite containing the highly labile diazonium group (-N≡N⁺), it exhibits remarkable thermal stability while maintaining a unique photochemical reactivity profile[1]. This guide provides an in-depth framework for the spectroscopic characterization of this compound, emphasizing the causality behind its physical properties and establishing self-validating experimental protocols to ensure scientific integrity.

Mechanistic Background: The Push-Pull System & Zincate Stabilization

To accurately interpret the spectroscopic data of 4-(dimethylamino)benzenediazonium, one must understand its electronic architecture. The molecule is a classic "push-pull" system. The strong electron-donating dimethylamino group (+M effect) and the strong electron-withdrawing diazonium group (-M effect) interact through the π -conjugated benzene ring[1].

This intramolecular charge transfer (ICT) leads to a significant accumulation of charge at the carbon atom bearing the diazonium group, giving the ground state a pronounced quinoid resonance character [1]. This structural feature is the primary cause of its intense yellow color and its anomalous vibrational frequencies.

Furthermore, isolated arenediazonium chlorides are notoriously explosive. To safely isolate and characterize this species in the solid state, it is complexed with a Lewis acid, typically zinc chloride (ZnCl₂), to form a stable trichlorozincate [ZnCl₃]⁻ or tetrachlorozincate[ZnCl₄]²⁻ double salt[2]. This complexation prevents heterolytic cleavage during storage, enabling reliable benchtop spectroscopy.

Figure 1: Photochemical deactivation pathways of 4-(dimethylamino)benzenediazonium.

Spectroscopic Signatures & Data Presentation

The push-pull nature of the cation and the heavy-metal nature of the anion create highly specific spectroscopic markers across multiple analytical modalities.

Vibrational Spectroscopy (FT-IR and Raman)

The most critical diagnostic feature of any diazonium salt is the ν(N≡N) stretching frequency. In an unsubstituted benzenediazonium salt, this stretch occurs around 2270 cm⁻¹. However, due to the quinoid resonance in the 4-(dimethylamino) derivative, the N-N bond order is reduced, shifting the frequency significantly lower[1].

Complementary to the organic cation, the trichlorozincate anion exhibits characteristic Zn-Cl stretching modes in the far-infrared and Raman spectra, confirming the successful formation of the double salt[3].

Table 1: Key Vibrational Frequencies and Mechanistic Assignments

| Mode | Technique | Frequency (cm⁻¹) | Causality & Assignment |

| ν(N≡N) | FT-IR / Raman | ~2150 - 2170 | Lowered frequency due to quinoid resonance character driven by the para-N(CH₃)₂ group[1]. |

| ν(C−N) | FT-IR | ~1360 - 1380 | C-N(CH₃)₂ stretch; shifted higher than typical amines due to partial double-bond character. |

| ν(Zn−Cl) | Far-IR / Raman | ~280 - 300 | Terminal Zn-Cl stretch, confirming the presence of the [ZnCl₃]⁻ or [Zn₂Cl₆]²⁻ network[2][3]. |

UV-Vis Spectroscopy (Intramolecular Charge Transfer)

The strong resonance interaction shifts the absorption maximum ( λmax ) from the UV region (typical for simple benzenes) into the visible region. The compound typically exhibits a broad, intense absorption band centered around 380 nm to 400 nm in aqueous or polar organic solvents, corresponding to the π→π∗ intramolecular charge transfer transition[1].

Multinuclear NMR Spectroscopy

NMR provides definitive proof of the structural connectivity. Due to the ionic nature of the trichlorozincate salt, DMSO-d₆ is the preferred solvent. However, caution must be exercised: DMSO can act as a nucleophile over prolonged periods, so spectra must be acquired immediately after dissolution.

Table 2: Expected Multinuclear NMR Shifts (in DMSO-d₆)[4]

| Nucleus | Shift (ppm) | Multiplicity | Assignment & Causality |

| ¹H | ~3.40 | Singlet (6H) | -N(CH₃)₂ protons. Deshielded by the positive charge delocalization across the ring. |

| ¹H | ~7.10 | Doublet (2H, J~9 Hz) | Aromatic protons ortho to the dimethylamino group. |

| ¹H | ~8.30 | Doublet (2H, J~9 Hz) | Aromatic protons ortho to the diazonium group. Highly deshielded by the -N₂⁺ pole. |

| ¹³C | ~40.5 | Singlet | Methyl carbons of the dimethylamino group. |

| ¹³C | ~113.0, 134.5 | Singlets | Aromatic CH carbons (C2/C6 and C3/C5). |

Self-Validating Experimental Protocols

To ensure data integrity, I employ a self-validating workflow. Diazonium salts can spontaneously hydrolyze to phenols if exposed to ambient moisture or elevated temperatures. Therefore, FT-IR must act as a gatekeeper before any advanced characterization (NMR/UV-Vis) is performed.

Protocol 1: Synthesis and Isolation of the Zincate Salt

-

Diazotization: Dissolve 10 mmol of N,N-dimethyl-p-phenylenediamine in 20 mL of 3M HCl. Cool the solution to 0–5 °C in an ice-salt bath.

-

Nitrosation: Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 5 mL H₂O) dropwise, maintaining the temperature below 5 °C to prevent premature nitrogen evolution.

-

Zincate Precipitation: Add a cold, concentrated solution of ZnCl₂ (12 mmol in 5 mL H₂O). A brightly colored (yellow/orange) precipitate of 4-(dimethylamino)benzenediazonium trichlorozincate will form immediately.

-

Isolation: Filter the precipitate under vacuum, wash sequentially with ice-cold ethanol and diethyl ether, and dry under a high vacuum in the dark.

Protocol 2: The Self-Validating Spectroscopic Workflow

-

Gatekeeper FT-IR Check: Before preparing any solutions, take a 1 mg aliquot of the dried powder and acquire an ATR-FTIR spectrum.

-

Validation Criteria: You must observe a sharp, distinct peak at ~2150 cm⁻¹. If this peak is absent, or if a broad -OH stretch appears at ~3300 cm⁻¹, the sample has hydrolyzed to 4-(dimethylamino)phenol. Discard the batch.

-

-

UV-Vis Acquisition: If the IR check passes, immediately dissolve 1 mg of the salt in 10 mL of deionized water. Dilute to a working concentration of ~10⁻⁵ M and measure the absorbance from 250 nm to 600 nm.

-

NMR Acquisition: Dissolve 15 mg of the validated powder in 0.6 mL of DMSO-d₆. Acquire the ¹H and ¹³C spectra immediately to prevent solvent-induced degradation.

Figure 2: Self-validating experimental workflow for synthesis and spectroscopic characterization.

Conclusion

The spectroscopic characterization of 4-(dimethylamino)benzenediazonium trichlorozincate requires a deep understanding of its push-pull electronic structure. The quinoid resonance dictates its unique IR stretching frequencies and visible light absorption, while the trichlorozincate counter-ion provides the necessary stability for rigorous solid-state and solution-phase analysis. By implementing the self-validating FT-IR gatekeeper protocol described above, researchers can guarantee the integrity of their structural data and avoid the pitfalls of analyzing degraded intermediates.

References

-

PubChem . "4-(Dimethylamino)benzenediazonium - Compound Summary". National Center for Biotechnology Information. URL:[Link]

-

Mustroph, H., et al. (2023). "Can arenediazonium salts be light resistant? Reactionless deactivation versus photodediazoniation". ResearchGate. URL:[Link]

-

Contreras, J. G., López, C. A., & Seguel, G. V. (1985). "Vibrational Spectra of Tetrapropylammonium Trichlorozincate (II)". Spectroscopy Letters, 18(1), 71-77. Taylor & Francis. URL:[Link]

-

Estager, J., et al. (2011). "Validation of Speciation Techniques: A Study of Chlorozincate(II) Ionic Liquids". ResearchGate. URL: [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(dimethylamino)benzenediazonium trichlorozincate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-(dimethylamino)benzenediazonium trichlorozincate, a versatile reagent in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of the compound's solubility. While specific quantitative solubility data is not extensively available in public literature, this guide offers a robust framework for its determination. We will explore the underlying principles governing the solubility of this diazonium salt, present a detailed, adaptable experimental protocol for its quantification, and discuss the critical safety and handling considerations. The aim is to equip the scientific community with the necessary knowledge and tools to effectively utilize 4-(dimethylamino)benzenediazonium trichlorozincate in their research endeavors.

Introduction: Understanding 4-(dimethylamino)benzenediazonium trichlorozincate

4-(dimethylamino)benzenediazonium trichlorozincate, often available under synonyms such as Fast Red RL Salt, is a complex organic salt with the chemical formula C₈H₁₀Cl₃N₃Zn.[1][2] It is characterized by a benzenediazonium cation and a trichlorozincate anion. The diazonium group (-N₂⁺) makes it a highly reactive intermediate, particularly in azo coupling reactions for the synthesis of azo dyes. The presence of the electron-donating dimethylamino group influences its reactivity and stability.[3]

The trichlorozincate anion plays a crucial role in the stability of the solid salt. Diazonium salts are notoriously unstable and can be explosive in their pure, dry form.[4][5][6] The formation of a double salt with zinc chloride, creating the trichlorozincate complex, significantly enhances its stability, allowing it to be isolated and handled as a solid.[7] This stabilization is a key factor for its commercial availability and broader application in synthesis.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in designing reaction conditions, purification protocols, and in the development of new synthetic methodologies.

Theoretical Framework of Solubility

The solubility of an ionic compound like 4-(dimethylamino)benzenediazonium trichlorozincate in organic solvents is a complex interplay of several factors. The adage "like dissolves like" provides a foundational, albeit simplified, understanding. A more nuanced perspective requires consideration of the following:

-

Solute-Solvent Interactions: The dissolution process involves the breaking of the ionic lattice of the salt and the formation of new interactions between the ions and the solvent molecules. The energy required to break the lattice must be compensated by the energy released from the solvation of the ions.

-

Dielectric Constant of the Solvent: Solvents with a higher dielectric constant are generally better at dissolving ionic compounds because they can effectively shield the positive and negative charges of the ions from each other, reducing the electrostatic attraction that holds the crystal lattice together.

-

Hansen Solubility Parameters (HSP): This model provides a more sophisticated approach by breaking down the total cohesion energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[8][9] A solvent is likely to dissolve a solute if their Hansen parameters are similar.[8][9] For an ionic compound, the polar and hydrogen bonding parameters of the solvent are particularly significant.

-

The Role of the Trichlorozincate Anion: The [ZnCl₃]⁻ anion is a complex ion. Its size and charge distribution influence the lattice energy of the salt. Furthermore, zinc chloride itself is known to be soluble in some organic solvents like ethanol, methanol, and acetone, which can be attributed to its covalent character and ability to form complexes.[10][11] This property of the counter-ion can contribute to the overall solubility of the diazonium salt in certain organic media.

The interplay of these factors determines the extent to which 4-(dimethylamino)benzenediazonium trichlorozincate will dissolve in a given organic solvent.

Experimental Determination of Solubility: A Practical Guide

Due to the limited availability of quantitative solubility data for 4-(dimethylamino)benzenediazonium trichlorozincate, this section provides a detailed, step-by-step protocol for its experimental determination. This protocol is designed to be a self-validating system, emphasizing accuracy and safety.

Safety and Handling Precautions

Diazonium salts are potentially explosive, especially in the solid, dry state, and are sensitive to shock, friction, and heat.[4][5][6] The following safety precautions are mandatory:

-

Work in a well-ventilated fume hood.

-

Always wear appropriate Personal Protective Equipment (PPE): safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.

-

Handle the solid with a plastic spatula. Avoid using metal spatulas to prevent scratching, which can initiate decomposition.[4][5][6]

-

Avoid heating the solid. Perform all operations at or below room temperature unless the thermal stability has been thoroughly investigated.

-

Work on a small scale. It is recommended to handle no more than 0.75 mmol of an explosive diazonium salt at a time.[4][5][6]

-

Have a quenching agent ready. A solution of a reducing agent like hypophosphorous acid can be used to safely decompose any unreacted diazonium salt.

Experimental Workflow

The following workflow outlines the process for determining the solubility of 4-(dimethylamino)benzenediazonium trichlorozincate in a chosen organic solvent.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

This protocol is based on the isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment:

-

4-(dimethylamino)benzenediazonium trichlorozincate (as pure as possible)

-

Selected organic solvents (anhydrous, high purity)

-

Glass vials with screw caps and PTFE septa

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of 4-(dimethylamino)benzenediazonium trichlorozincate. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Carefully record the weight of the compound added to each vial.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Sampling and Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any suspended microparticles.

-

Record the weight of the filtered solution.

-

Dilute the filtered solution to a known volume with the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

-

Quantification using UV-Vis Spectrophotometry:

-

Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the compound in the chosen solvent and scan its UV-Vis spectrum to determine the λmax. Diazonium salts typically exhibit strong absorption in the UV or visible region.

-

Calibration Curve: Prepare a series of standard solutions of 4-(dimethylamino)benzenediazonium trichlorozincate of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax and construct a calibration curve (Absorbance vs. Concentration).

-

Sample Analysis: Measure the absorbance of the diluted sample solution at the λmax.

-

Using the equation of the line from the calibration curve, determine the concentration of the compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Caption: UV-Vis quantification workflow.

Quantitative Solubility Data (Template)

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Notes |

| Methanol | 25 | Data to be determined | Data to be determined | |

| Ethanol | 25 | Data to be determined | Data to be determined | |

| Acetone | 25 | Data to be determined | Data to be determined | |

| Acetonitrile | 25 | Data to be determined | Data to be determined | |

| Dichloromethane | 25 | Data to be determined | Data to be determined | |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | |

| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined |

Factors Influencing Solubility: Practical Considerations

Several factors can influence the measured solubility of 4-(dimethylamino)benzenediazonium trichlorozincate. It is crucial to control these variables to ensure reproducible and accurate results.

-

Purity of the Compound: Impurities can significantly affect solubility. It is essential to use a well-characterized and purified sample of the diazonium salt.

-

Purity and Anhydrous Nature of Solvents: The presence of water or other impurities in the organic solvents can alter their polarity and solvating properties. For diazonium salts, which can react with water, the use of anhydrous solvents is critical.

-

Temperature: Solubility is generally temperature-dependent. Therefore, precise temperature control during the equilibration and sampling steps is essential.

-

pH of the Medium (for aqueous systems): While this guide focuses on organic solvents, it is worth noting that the stability and solubility of diazonium salts in aqueous media are highly pH-dependent.[3]

-

Light Sensitivity: Some diazonium compounds are sensitive to light and may decompose upon prolonged exposure.[3] It is advisable to conduct experiments in amber-colored glassware or under reduced light conditions.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. Inadequate equilibration time will lead to an underestimation of the solubility.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(dimethylamino)benzenediazonium trichlorozincate in organic solvents. While a lack of readily available quantitative data presents a challenge, the detailed experimental protocol and discussion of theoretical principles herein empower researchers to generate this critical information. The emphasis on safety and the elucidation of factors influencing solubility are intended to ensure the reliable and responsible use of this important synthetic intermediate. By following the guidelines presented, scientists and professionals in drug development can confidently incorporate 4-(dimethylamino)benzenediazonium trichlorozincate into their workflows, leading to advancements in their respective fields.

References

-

A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). Organic Letters. [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

-

Reactive Chemical Hazards of Diazonium Salts. (2015). ResearchGate. [Link]

-

Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved from [Link]

-

Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997–1001. [Link]

-

Hansen Solubility Parameters (HSP). (n.d.). Adscientis. [Link]

-

Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. PubMed. [Link]

-

Solubility Parameter of Ionic Liquids: A Comparative Study of Inverse Gas Chromatography and Hansen Solubility Sphere. (2019). ACS Sustainable Chemistry & Engineering. [Link]

-

Why ZnCl2 is soluble in organic solvents while MgCl2 is insoluble. (2021). Brainly.in. [Link]

-

Determination of Hansen Solubility Parameters of Ionic Liquids by Using Walden Plots. (2020). ACS Publications. [Link]

-

Why is ZnCl2 soluble in organic solvent but MgCl2 is not soluble in organic solvent? (2018). Quora. [Link]

-

What is the solubility of Zinc Chloride in various solvents? (2021). Vinipul Inorganics Pvt. Ltd. [Link]

-

Spectrophotometric Determination of Nitazoxinide Antiviral Drugs by Reaction of Diazonium salt. (n.d.). Sapporo Medical Journal. [Link]

-

Benzenediazonium, 4-(dimethylamino)-, trichlorozincate(1-) (1:1). (n.d.). PubChem. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. [Link]

-

DIAZONIUM SALTS. (2020). [Link]

- Diazonium salt, its synthesizing method and recording material. (n.d.).

- Diazonium salts and reagents for bilirubin assay. (n.d.).

-

Ionic Liquid Character of Zinc Chloride Hydrates Define Solvent Characteristics that Afford the Solubility of Cellulose. (2016). PubMed. [Link]

- Method for determining solubility of a chemical compound. (n.d.).

-

Zinc chloride. (n.d.). In Wikipedia. Retrieved from [Link]

-

4-(DIMETHYLAMINO)BENZENEDIAZONIUM TRICHLOROZINCATE(1-). (n.d.). gsrs. [Link]

-

Zhuk, Iu., & Vasiuk, S. (2022). Spectrophotometric methods for quantitative determination of sotalol in tablets. ScienceRise: Pharmaceutical Science, (2(36)), 27-34. [Link]

-

UV-Vis absorption spectra of diazonium salts and azo dyes, which are achieved by using two different derivative agents of (1) sulfanilic acid and (2) 2,2′-benzidinedisulfonic acid, respectively. (n.d.). ResearchGate. [Link]

-

4-(Dimethylamino)benzenediazonium trichlorozincate. (n.d.). NextSDS. [Link]

-

Benzenediazonium, 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)-, trichlorozincate(1-) (1:1). (n.d.). US EPA. [Link]

-

Diazonium compound. (n.d.). In Wikipedia. Retrieved from [Link]

-

Determining the water solubility of difficult-to-test substances: A tutorial review. (n.d.). [PDF]. [Link]

-

Organic Chemistry-4. (n.d.). [PDF]. [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (n.d.). PMC. [Link]

-

Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (2020). ACS Publications. [Link]

-

UV-Spectropectrophotometry for Determination of Diazepam by Comparative Estimation of Methods of Calibration Curve and Reference Standard. (n.d.). [PDF]. [Link]

-

Long-Term Stability and Efficacy of NCT Solutions. (2024). MDPI. [Link]

Sources

- 1. Benzenediazonium, 4-(dimethylamino)-, trichlorozincate(1-) (1:1) | C8H10Cl3N3Zn | CID 73555201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. researchgate.net [researchgate.net]

- 7. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Solubility parameters (HSP) [adscientis.com]

- 10. brainly.in [brainly.in]

- 11. vinipul.com [vinipul.com]

Crystallographic Profiling and Structural Chemistry of 4-(Dimethylamino)benzenediazonium Trichlorozincate Double Salts

Executive Summary

The stabilization of highly reactive arenediazonium ions is a cornerstone of synthetic organic chemistry, lithography, and dye manufacturing. Among the most structurally fascinating and commercially significant derivatives are the zinc chloride double salts of 4-(dimethylamino)benzenediazonium. This whitepaper provides an in-depth technical analysis of the crystallographic data, electronic resonance structures, and self-validating experimental protocols required to synthesize and characterize these double salts.

Cationic Architecture: The Quinoid Resonance Model

The structural uniqueness of the 4-(dimethylamino)benzenediazonium cation stems from the intense "push-pull" electronic relationship between the strongly electron-donating dimethylamino (DMA) group and the strongly electron-withdrawing diazonium group.

Crystallographic studies of dialkylamino-benzenediazonium salts reveal a remarkable retention of molecular planarity. Despite potential steric crowding, the twist and wagging angles of the DMA group are typically close to 0°[1]. This strict planarity is driven by a strong through-bond resonance interaction that delocalizes the positive charge from the diazonium nitrogen across the phenyl ring, accumulating it at the DMA nitrogen. Consequently, the molecule adopts a quinoid-like structure rather than a pure benzenoid form[1].

This resonance causes distinct bond length alterations:

-

The C4–N(amine) bond shortens significantly, exhibiting substantial double-bond character.

-

The C1–N(diazonium) bond shortens to approximately 1.42 Å[2].

-

To relieve in-plane steric strain, the diazonium group frequently bends by roughly 6° at the N1 atom rather than twisting out of plane[1].

Electronic delocalization driving the thermal stability of the diazonium salt.

Anionic Architecture: The Zincate Complex

In aqueous hydrochloric acid solutions containing zinc chloride, diazonium salts precipitate as inorganic double salts. Depending on the stoichiometry and crystallization conditions, the counterion may manifest as a tetrachlorozincate [ZnCl4]2− or a trichlorozincate [ZnCl3]− [3].

For the specific case of 4-(dimethylamino)benzenediazonium trichlorozincate, the anion is [ZnCl3]− . Crystallographic data indicates that the trichlorozincate complex typically adopts a pyramidal geometry, often coordinating a single water molecule to complete a tetrahedral coordination sphere. The Cl–Zn–Cl angles average around 111°, with Zn–Cl bond lengths measuring approximately 2.282 Å[4].

Crucially, Single-Crystal X-Ray Diffraction (SC-XRD) confirms that there is no direct covalent link between the diazonium nitrogen atoms and the zinc metal center[5]. The crystal lattice is entirely stabilized by electrostatic interactions and weak hydrogen bonding between the chlorines of the zincate anion and the aromatic hydrogens of the cation.

Solid-State Packing and Stability Dynamics

The crystallographic packing directly dictates the macroscopic stability of the compound. 4-dialkylamino-benzenediazonium salts occupy an exceptional position in diazonium chemistry: they possess the lowest rates of thermal decomposition (highest thermal stability) but exhibit the highest quantum yields for photodediazoniation[1].

-

Thermal Stability: The bulky zincate counterions create a rigid, charge-diffuse lattice that physically shields the electrophilic C1 carbon from nucleophilic attack, preventing spontaneous heterolytic cleavage of the C–N bond.

-

Photostability: Upon photoexcitation, the rigid planar structure efficiently channels absorbed photon energy into the anti-bonding orbitals of the C–N bond, making the solid highly susceptible to light-induced degradation despite its thermal robustness[1].

Quantitative Crystallographic Data

The following tables summarize the consensus quantitative crystallographic parameters for 4-(dimethylamino)benzenediazonium zincate double salts, derived from high-resolution SC-XRD studies.

Table 1: Representative Unit Cell and Packing Parameters

| Parameter | Value / Description | Causality / Structural Implication |

| Crystal System | Monoclinic / Triclinic | Typical for asymmetric organic-inorganic hybrid salts. |

| Space Group | P21/c or P1ˉ | Allows for efficient dense packing of the bulky zincate anions. |

| Z (Formula Units) | 2 or 4 | Dependent on the exact hydration state of the [ZnCl3]− anion. |

| Lattice Energy | High (Electrostatic) | Prevents thermal dediazoniation by raising the activation barrier for lattice disruption. |

Table 2: Key Bond Lengths and Geometries

| Structural Feature | Average Measurement | Observation |

| N≡N Bond Length | 1.09 Å | Retains strong triple bond character[2]. |

| C1–N1 Bond Length | 1.42 Å | Shortened compared to standard C–N single bonds due to resonance[2]. |

| Zn–Cl Bond Length | 2.282 Å | Characteristic of terminal zinc-chloride bonds in pyramidal/tetrahedral complexes[4]. |

| Cl–Zn–Cl Angle | 105° – 117° | Deviation from perfect tetrahedral (109.5°) due to crystal packing forces[2]. |

| Diazonium Bend Angle | ~6° (In-plane) | Bends to relieve steric strain from neighboring ortho-hydrogens[1]. |

Experimental Protocols: Synthesis and SC-XRD Characterization

To achieve self-validating analytical results, the synthesis and crystallization of the double salt must be tightly controlled to prevent kinetic trapping of impurities.

Protocol A: Synthesis of the Double Salt

-

Amine Solubilization: Dissolve 10 mmol of 4-amino-N,N-dimethylaniline in 15 mL of 6M HCl.

-

Causality: The strong acid protonates the amine, ensuring complete solubility and providing the necessary acidic environment to generate the nitrosonium ion ( NO+ ).

-

-

Diazotization: Cool the solution to 0–5 °C in an ice-salt bath. Dropwise, add a pre-cooled aqueous solution of sodium nitrite ( NaNO2 , 10.5 mmol).

-

Causality: The reaction is highly exothermic. Maintaining 0–5 °C prevents the thermal energy from overcoming the activation barrier for N2 expulsion, kinetically trapping the reactive diazonium intermediate.

-

-

Zincate Stabilization: Slowly add a concentrated aqueous solution of zinc chloride ( ZnCl2 , 11 mmol). Stir for 30 minutes.

-

Causality: The addition of ZnCl2 shifts the equilibrium to form the bulky [ZnCl3]− anion, which immediately pairs with the diazonium cation to precipitate the stable double salt, shielding it from aqueous nucleophiles[5].

-

-

Isolation: Filter the resulting yellow/green precipitate under vacuum, wash with cold ethanol, and dry under a vacuum in the dark.

Protocol B: Single-Crystal Growth and XRD

-

Solvent Selection: Dissolve the crude powder in a minimal amount of a polar, non-nucleophilic solvent mixture (e.g., Acetonitrile/Water 9:1).

-

Slow Evaporation: Pierce the cap of the vial with a narrow needle and leave it undisturbed in a dark, vibration-free environment at 20 °C for 7–14 days.

-

Causality: Slow evaporation ensures the reversible attachment of ions to the growing crystal face, preventing the kinetic trapping of amorphous defects and yielding high-quality single crystals.

-

-

Diffraction Analysis: Mount a suitable crystal on a diffractometer equipped with Mo Kα radiation ( λ=0.71073 Å). Collect data at 100 K to minimize thermal motion (Debye-Waller factors), ensuring high-resolution mapping of the electron density.

Step-by-step workflow for the synthesis and crystallographic resolution of the double salt.

References

-

[3] 4-Diethylamino-2-Methylbenzenediazonium Chloride, Zinc Chloride Double Salt. Eforu Chemical. Available at:

-

[1] Can arenediazonium salts be light resistant? Reactionless deactivation versus photodediazoniation. ResearchGate. Available at:

-

[2] The Crystal Structure of p-Benzenebisdiazonium Tetrachlorozincate. SciSpace. Available at:

-

[5] A Sheffield Hallam University thesis: crystal structure of p-diazo benzene sulphonate. Sheffield Hallam University. Available at:

-

[4] Nature and properties of metal cations in aqueous solutions. ResearchGate. Available at:

Sources

Electron-Donating Effects in 4-(Dimethylamino)benzenediazonium Trichlorozincate: Mechanistic Insights and Application Workflows

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The stabilization of diazonium salts has historically been a critical hurdle in organic synthesis, biochemical assay development, and photolithography. Unsubstituted arenediazonium salts are notoriously unstable, often undergoing explosive heterolytic dediazoniation at room temperature. However, the introduction of a strong electron-donating group (EDG) at the para position, combined with counterion engineering, drastically alters this thermodynamic landscape.

This whitepaper provides an in-depth analysis of 4-(dimethylamino)benzenediazonium trichlorozincate (CAS 6087-56-5) [1],[2]. By dissecting the "push-pull" electronic resonance system and the crystallographic stabilization provided by the trichlorozincate matrix, this guide establishes a self-validating framework for synthesizing and utilizing this highly stable electrophile in advanced drug development and diagnostic workflows.

Mechanistic Framework: Resonance and The Push-Pull System

The core structural advantage of 4-(dimethylamino)benzenediazonium lies in its profound electronic delocalization. The molecule features two opposing functional groups connected via a conjugated π -system:

-

The Dimethylamino Group ( −N(CH3)2 ): A powerful electron donor via the mesomeric (+M) effect.

-

The Diazonium Group ( −N2+ ): A powerful electron acceptor (-M, -I effects).

The Quinoid Resonance Stabilization

In solution, the lone pair of electrons on the dimethylamino nitrogen is donated into the aromatic ring, effectively pushing electron density toward the strongly electrophilic diazonium group[3]. This creates a highly stable quinoid resonance structure [4].

Causality of Stability: This delocalization shifts the formal positive charge from the diazonium nitrogen to the dimethylamino nitrogen. Consequently, the carbon-nitrogen bond ( C−N2+ ) acquires significant double-bond character. Because heterolytic dediazoniation requires the cleavage of this exact C−N bond to release N2 gas, the increased bond order drastically raises the activation energy required for decomposition, rendering the molecule thermally stable[3],[5].

Resonance stabilization shifting positive charge from diazonium to dimethylamino nitrogen.

Counterion Engineering: The Trichlorozincate Matrix

While the +M effect provides intramolecular electronic stabilization, intermolecular forces are required to isolate the compound as a shelf-stable solid. Simple chloride salts of 4-(dimethylamino)benzenediazonium remain hygroscopic and susceptible to slow nucleophilic attack by water.

To bypass this, the diazonium cation is precipitated as a double salt using zinc chloride ( ZnCl2 )[6]. In an aqueous acidic environment, zinc and chloride ions form bulky complex anions—predominantly trichlorozincate ( [ZnCl3]− ) or tetrachlorozincate ( [ZnCl4]2− ).

Causality of the Zinc Matrix:

-

Steric Shielding: The bulky [ZnCl3]− anion sterically hinders nucleophiles from approaching the diazonium nitrogen.

-

Lattice Energy: The ionic interaction between the large, charge-diffuse diazonium cation and the large zincate anion creates a highly stable, tightly packed crystal lattice. This allows the salt to be dried and stored at room temperature without the risk of detonation.

Quantitative Data: Stability and Reactivity Metrics

The impact of the dimethylamino group and the zincate counterion on molecular stability is quantified in the table below. Notice the inverse relationship between thermal stability and electrophilicity.

| Compound | Substituent Effect | Counterion | Solid-State Stability (Decomp. Temp) | Relative Electrophilicity |

| Benzenediazonium chloride | None (H) | Cl− | < 5 °C (Explosive when dry) | High |

| 4-Nitrobenzenediazonium chloride | Strongly Withdrawing (-M) | Cl− | Unstable / Explosive | Very High |

| 4-(Dimethylamino)benzenediazonium chloride | Strongly Donating (+M) | Cl− | ~ 80 °C | Low |

| 4-(Dimethylamino)benzenediazonium trichlorozincate | Strongly Donating (+M) | [ZnCl3]− | > 130 °C (Stable at RT) | Low |

Data synthesized from standard crystallographic and thermal decomposition profiles of arenediazonium salts.

Validated Experimental Protocols

As an Application Scientist, ensuring reproducibility requires understanding the "why" behind every methodological step. The following protocols are designed as self-validating systems.

Protocol A: Synthesis and Isolation of the Trichlorozincate Salt

This workflow isolates the stabilized diazonium salt from its primary amine precursor.

Step-by-step workflow for the synthesis and isolation of the diazonium zinc salt.

Step-by-Step Methodology:

-

Amine Dissolution: Suspend 0.1 mol of N,N-dimethyl-p-phenylenediamine in 50 mL of distilled water. Slowly add 0.25 mol of concentrated HCl.

-

Causality: Excess acid is critical. It protonates the amine to dissolve it and prevents the newly formed diazonium ion from coupling with unreacted free amine (which would form an unwanted triazene byproduct).

-

-

Diazotization: Chill the solution to 0–5 °C in an ice-salt bath. Dropwise, add a cold aqueous solution of sodium nitrite ( NaNO2 , 0.105 mol).

-

Causality: Despite the +M stabilization of the final product, the intermediate aqueous diazonium chloride is kinetically vulnerable to hydrolysis (forming a phenol). Strict temperature control suppresses this pathway[3].

-

-

Zinc Complexation: While maintaining 0–5 °C, add 0.12 mol of ZnCl2 dissolved in a minimum volume of cold water. Stir vigorously for 15 minutes.

-

Causality: The high local concentration of zinc and chloride forces the common-ion precipitation of the [ZnCl3]− double salt.

-

-

Isolation: Vacuum filter the resulting bright yellow/greenish precipitate. Wash sequentially with ice-cold ethanol and diethyl ether. Dry under a vacuum desiccator.

-

Causality: Washing with ether removes residual water. The zincate matrix ensures the dry powder is thermodynamically stable against friction or vacuum-induced decomposition.

-

Protocol B: Azo-Coupling in Biochemical Assays

Because the dimethylamino group reduces the electrophilicity of the diazonium ion, it will only react with highly activated aromatic rings (e.g., phenoxides or naphthols).

Step-by-Step Methodology:

-

Reagent Prep: Dissolve the isolated 4-(dimethylamino)benzenediazonium trichlorozincate in a mildly acidic buffer (pH 4.5).

-

Target Activation: Ensure the target coupling agent (e.g., a phenolic drug metabolite) is in an alkaline buffer (pH 9-10).

-

Coupling: Inject the diazonium solution into the alkaline target solution.

-

Causality: The alkaline environment deprotonates the phenol into a phenoxide ion. This massive increase in electron density (nucleophilicity) is mandatory to overcome the low electrophilicity of the stabilized diazonium salt, facilitating a rapid electrophilic aromatic substitution at the para or ortho position to form a deeply colored azo dye[3].

-

Applications in Drug Development & Diagnostics

-

Enzyme-Linked Colorimetric Assays: In diagnostic pathology, this zinc salt is utilized to detect specific hydrolases. An enzyme cleaves a colorless naphthyl-derivative substrate, releasing a free naphthol. The stabilized diazonium salt immediately couples with the naphthol, precipitating an insoluble, highly visible azo dye at the site of enzyme activity.

-

Photochemical Probes: The unique quinoid structure of 4-dialkylamino-benzenediazonium salts gives them exceptional photostability profiles compared to other diazonium compounds. They exhibit reactionless deactivation upon photoexcitation, making them highly valuable as controlled photo-probes and in high-resolution photolithography[4].

References

-

4-(DIMETHYLAMINO)BENZENEDIAZONIUM TRICHLOROZINCATE(1-) Source: National Center for Advancing Translational Sciences (NCATS) / PubChem URL:[Link]

-

Diazonium Salts (Resonance and Stability) Source: CK-12 Foundation Chemistry FlexBook URL:[Link]

-

Can arenediazonium salts be light resistant? Reactionless deactivation versus photodediazoniation Source: ResearchGate (Journal of Photochemistry and Photobiology A: Chemistry) URL:[Link]

-

Stability due to Resonance | Electronic Effects Source: Khan Academy URL:[Link]

Sources

Protocol for azo dye synthesis using 4-(dimethylamino)benzenediazonium trichlorozincate

Application Note: High-Yield Azo Dye Synthesis Utilizing Stabilized 4-(Dimethylamino)benzenediazonium Trichlorozincate

Introduction & Mechanistic Overview